Cas no 924868-88-2 (2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid)

2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(5-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-YL)ACETIC ACID
- ZLB86888
- {5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
- 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
- CS-0330273
- MFCD08443971
- 924868-88-2
- 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)acetic acid
- CA-0721
- 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid
- AKOS005072044
- 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)aceticacid
- 2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid
-
- MDL: MFCD08443971
- インチ: InChI=1S/C13H10F3NO2S/c1-7-10(6-11(18)19)17-12(20-7)8-2-4-9(5-3-8)13(14,15)16/h2-5H,6H2,1H3,(H,18,19)
- InChIKey: YSOSZOWTNVUUOO-UHFFFAOYSA-N
- SMILES: CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)CC(=O)O
計算された属性
- 精确分子量: 301.03843422g/mol
- 同位素质量: 301.03843422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 356
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- XLogP3: 3.4
じっけんとくせい
- ゆうかいてん: 154-156°C
2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM309689-5g |
2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)acetic acid |
924868-88-2 | 95% | 5g |
$533 | 2022-12-28 | |
Chemenu | CM309689-1g |
2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)acetic acid |
924868-88-2 | 95% | 1g |
$178 | 2022-12-28 | |
Chemenu | CM309689-5g |
2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)acetic acid |
924868-88-2 | 95% | 5g |
$457 | 2021-08-18 | |
A2B Chem LLC | AI81598-1g |
2-{5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid |
924868-88-2 | >95% | 1g |
$392.00 | 2024-07-18 | |
abcr | AB256908-1 g |
2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, 95%; . |
924868-88-2 | 95% | 1g |
€315.00 | 2023-04-27 | |
Apollo Scientific | PC8743-1g |
{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid |
924868-88-2 | 95+% | 1g |
£231.00 | 2025-02-22 | |
abcr | AB256908-1g |
2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, 95%; . |
924868-88-2 | 95% | 1g |
€315.00 | 2025-02-17 | |
abcr | AB256908-500mg |
2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, 95%; . |
924868-88-2 | 95% | 500mg |
€215.40 | 2025-02-17 | |
A2B Chem LLC | AI81598-1mg |
2-{5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid |
924868-88-2 | >95% | 1mg |
$201.00 | 2024-07-18 | |
A2B Chem LLC | AI81598-10mg |
2-{5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid |
924868-88-2 | >95% | 10mg |
$240.00 | 2024-07-18 |
2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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S. Ahmed Chem. Commun., 2009, 6421-6423
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8. Back matter
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acidに関する追加情報
Professional Introduction to 2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic Acid (CAS No. 924868-88-2)
2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid, with the chemical identifier CAS No. 924868-88-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural versatility. The presence of multiple functional groups, including a thiazole ring and a trifluoromethyl substituent, makes this molecule a promising candidate for further investigation in drug discovery and development.
The thiazole moiety is a key structural feature that contributes to the unique chemical and biological properties of this compound. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The specific arrangement of atoms within the thiazole ring, combined with the adjacent acetic acid side chain, provides a scaffold that can interact with various biological targets. This has led to extensive research into thiazole-based compounds as potential therapeutic agents.
The incorporation of a trifluoromethyl group further enhances the pharmacological profile of 2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid. The trifluoromethyl group is a common pharmacophore in drug design due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. This substituent can increase the binding strength of a molecule to its target receptor, thereby improving its therapeutic efficacy. Additionally, the presence of fluorine atoms can influence the electronic properties of the molecule, leading to altered reactivity and interaction with biological systems.
The structural complexity of 2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid also includes a phenyl ring substituted with a methyl group and another trifluoromethyl group. This arrangement creates a rigid aromatic system that can engage in π-stacking interactions with biological targets. Such interactions are crucial for the binding affinity and specificity of many pharmaceutical compounds. The combination of these structural elements makes this molecule a versatile tool for investigating various biological pathways and mechanisms.
In recent years, there has been growing interest in exploring the potential applications of thiazole derivatives in treating neurological disorders. Studies have shown that certain thiazole-based compounds can modulate neurotransmitter systems and have neuroprotective effects. The acetic acid side chain in 2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid may also contribute to its ability to interact with neuronal receptors and enzymes. This has prompted researchers to investigate its potential as a lead compound for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-{5-Methyl-2-4-(trifluoromethyl)phenyl}-1,3-thiazol-4-yl}acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the thiazole ring typically involves cyclization reactions between sulfur-containing precursors with appropriate organic fragments. The subsequent functionalization steps, such as introducing the methyl and trifluoromethyl groups on the phenyl ring, require specialized synthetic methodologies to achieve regioselectivity and minimize side reactions.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how 2-{5-Methyl-2-(trifluoromethyl)phenyl}-1,3-thiazol}-4-ylyl}acetic acid is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic potential and safety profile. Advanced computational methods and experimental techniques are being employed to predict and measure these properties accurately. This information is essential for optimizing drug design and ensuring that the compound reaches its target site in sufficient concentrations to exert its desired effects.
In conclusion, 2-{5-Methyl--{4-(trifluoromethyl)phenyl}-1{3-thiazol}-4-ylyl}acetic acid (CAS No. 924868{88{-}}{2}) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in the development of novel treatments for human diseases.
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